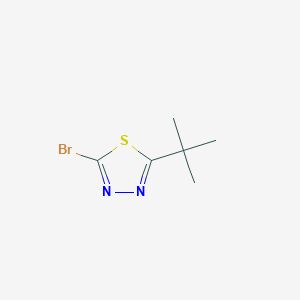

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCALTKEJCVOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606893 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88370-06-3 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for conferring a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth exploration of the , a key synthetic intermediate. We will dissect the predominant synthetic methodology—acid-catalyzed cyclodehydration of pivalic acid and thiosemicarbazide—with a focus on mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols. Alternative synthetic strategies will also be evaluated to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The five-membered 1,3,4-thiadiazole ring is a versatile heterocyclic system that has garnered significant attention from the scientific community. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents and functional materials. The 2-amino-5-substituted-1,3,4-thiadiazole motif is particularly prevalent, serving as a crucial building block for a multitude of biologically active compounds.

Our focus, 2-amino-5-tert-butyl-1,3,4-thiadiazole (CAS No: 39222-73-6), is a valuable intermediate, notably in the synthesis of the commercial herbicide Tebuthiuron.[3] The bulky tert-butyl group provides steric hindrance and lipophilicity, which can be strategically exploited in drug design to modulate target binding and pharmacokinetic properties. This guide offers a senior application scientist's perspective on its synthesis, emphasizing not just the "how" but the "why" behind the most effective and scalable synthetic routes.

Core Synthetic Strategy: Acid-Catalyzed Cyclodehydration

The most direct and industrially scalable method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide.[4][5] For our target molecule, this involves the reaction of pivalic acid (trimethylacetic acid) with thiosemicarbazide.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism initiated by the activation of the carboxylic acid by a strong acid catalyst.[5] Understanding this pathway is critical for troubleshooting and optimizing the reaction.

-

Protonation of Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of pivalic acid, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal amino group of thiosemicarbazide, acting as a potent nucleophile, attacks the activated carbonyl carbon.

-

Formation of Acylthiosemicarbazide Intermediate: This attack leads to a tetrahedral intermediate which, upon proton transfer and elimination of a water molecule, forms an N-acylthiosemicarbazide intermediate.

-

Intramolecular Cyclization & Dehydration: The sulfur atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the imine carbon. The resulting cyclic intermediate undergoes dehydration, driven by the formation of the stable, aromatic 1,3,4-thiadiazole ring.[5]

Caption: Mechanism of Acid-Catalyzed Thiadiazole Formation.

The Critical Choice: Optimizing the Condensing Agent

While various strong acids can catalyze this reaction, the choice of the condensing agent is paramount for achieving high yields and purity. Traditional agents like concentrated sulfuric acid or phosphorus oxychloride can be effective but often lead to side reactions or harsh work-up procedures.

A significant improvement in the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles was disclosed in the patent literature, which advocates for a synergistic mixture of sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).[4][6]

-

Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a powerful dehydrating agent. Its high viscosity can sometimes present challenges in stirring and heat transfer.

-

Sulfuric Acid (H₂SO₄): While a strong catalyst, using it alone can lead to lower yields for certain substrates.[4]

-

H₂SO₄/PPA Mixture: A mixture, typically in a ratio of approximately 25% H₂SO₄ to 75% PPA, has been shown to provide superior results.[4][6] This combination leverages the catalytic power of H₂SO₄ and the dehydrating properties of PPA, leading to yields of 2-amino-5-tert-butyl-1,3,4-thiadiazole exceeding 90%.[4] The sulfuric acid also helps to reduce the viscosity of the PPA, improving the homogeneity of the reaction mixture.

Detailed Experimental Protocol

This protocol is adapted from the optimized process described in the patent literature for preparing 2-amino-5-tert-butyl-1,3,4-thiadiazole.[4][6]

Materials and Reagents:

-

Polyphosphoric Acid (PPA, commercial grade)

-

Sulfuric Acid (H₂SO₄, 98%)

-

Thiosemicarbazide

-

Pivalic Acid (Trimethylacetic Acid)

-

Toluene

-

Ammonium Hydroxide (or other suitable base)

-

Water

Step-by-Step Procedure:

-

Preparation of Acid Medium: In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully prepare the acid medium by mixing polyphosphoric acid (e.g., 270 g) and concentrated sulfuric acid (e.g., 90 g). Cool the mixture to approximately 10-15 °C in an ice bath.

-

Addition of Reactants: While maintaining the temperature between 10 °C and 20 °C, slowly add thiosemicarbazide (1.0 molar equivalent) in portions. Following this, add pivalic acid (1.0 molar equivalent) at a similar rate.

-

Exothermic Reaction and Heating: Once the additions are complete, remove the cooling bath. The exothermic nature of the reaction will cause the temperature to rise. Carefully control and maintain the reaction temperature at approximately 105-110 °C for 2-3 hours to ensure the cyclodehydration goes to completion.

-

Quenching and Extraction: After cooling, cautiously add water (e.g., 250 mL) and an organic solvent such as toluene (e.g., 250 mL) to the reaction mixture.

-

Neutralization: Carefully neutralize the aqueous layer to a pH of ~7.0 by the slow addition of a base like ammonium hydroxide. This step is highly exothermic and should be performed with efficient cooling.

-

Work-up and Isolation: Separate the warm organic layer. The product can be isolated by evaporating the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

Caption: Experimental Workflow for Thiadiazole Synthesis.

Data & Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-5-tert-butyl-1,3,4-thiadiazole.

| Parameter | Value/Description | Source |

| Molecular Formula | C₆H₁₁N₃S | [7] |

| Molecular Weight | 157.24 g/mol | [7] |

| CAS Number | 39222-73-6 | [7] |

| Typical Yield | >90% (with H₂SO₄/PPA) | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 79-82 °C (for a related derivative) | [6] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S bonds. | [7] |

| ¹H NMR | Singlet for tert-butyl protons (~1.3 ppm), broad singlet for NH₂ protons. | |

| ¹³C NMR | Peaks corresponding to the tert-butyl carbons and the two distinct carbons of the thiadiazole ring. |

Alternative Synthetic Routes

While the acid-catalyzed cyclodehydration is the most robust method, other pathways exist and may be suitable for specific applications or for generating structural diversity.

Oxidative Cyclization of Thiosemicarbazones

This two-step approach involves the initial formation of a thiosemicarbazone, which is then cyclized.

-

Thiosemicarbazone Formation: Pivalaldehyde (trimethylacetaldehyde) is condensed with thiosemicarbazide, typically under mild acidic catalysis, to form 2-(2,2-dimethylpropylidene)hydrazine-1-carbothioamide.

-

Oxidative Cyclization: The resulting thiosemicarbazone is subjected to an oxidizing agent, such as iodine (I₂) or ferric chloride (FeCl₃), which promotes the intramolecular C-S bond formation to yield the final 2-amino-1,3,4-thiadiazole.[1][5][8]

This method is versatile for creating a library of derivatives from various aldehydes but is less atom-economical than the one-pot acid-catalyzed approach.[1][3]

Sources

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. CA1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 7. 2-Amino-5-tert-butyl-1,3,4-thiadiazole [webbook.nist.gov]

- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

A Technical Guide to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole: Synthesis, Properties, and Reactivity

Introduction: The Strategic Value of a Privileged Scaffold

For researchers in medicinal chemistry and drug development, the 1,3,4-thiadiazole ring system represents a "privileged scaffold."[1] Its structural resemblance to pyrimidine, a core component of nucleic acids, allows its derivatives to function as effective bioisosteres, capable of interfering with biological processes like DNA replication.[1] The inherent mesoionic character of the 1,3,4-thiadiazole ring facilitates passage across cellular membranes, often contributing to favorable oral absorption and bioavailability profiles.[1]

This guide focuses on a key derivative, 2-Bromo-5-tert-butyl-1,3,4-thiadiazole . This molecule is of significant interest as a synthetic intermediate. The incorporation of a tert-butyl group can enhance metabolic stability and modulate lipophilicity, crucial parameters in drug design. More importantly, the bromine atom at the 2-position serves as a versatile synthetic handle. It activates the thiadiazole core for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the scaffold to explore structure-activity relationships (SAR) in the pursuit of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Core Properties

| Property | Value (Predicted/Calculated) | Source/Basis |

| Molecular Formula | C₆H₉BrN₂S | Calculation |

| Molecular Weight | 221.12 g/mol | Calculation |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds |

| Melting Point | Not available. Expected to be higher than the amino precursor. | The precursor, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has a melting point of 183-187 °C.[2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane. | General solubility of similar organic molecules. |

Spectroscopic Characterization (Expected)

The elucidation of the structure of this compound would rely on standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H-NMR | A singlet in the region of δ 1.3-1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent.[3] |

| ¹³C-NMR | A signal for the quaternary carbon of the tert-butyl group around δ 30-35 ppm and a signal for the methyl carbons around δ 30 ppm.[3] Two distinct signals for the thiadiazole ring carbons are expected, with the carbon bearing the bromine atom (C2) appearing at a different chemical shift than the carbon bearing the tert-butyl group (C5). For reference, in related 1,3,4-thiadiazoles, these carbons appear in the δ 150-180 ppm range.[3] |

| Mass Spec (MS) | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected m/z values would be approximately 220 and 222. |

Synthesis Pathway and Experimental Protocols

The most logical and established route to this compound is a two-step process starting from pivalic acid and thiosemicarbazide.

Caption: Synthetic pathway from pivalic acid to the target compound.

Protocol 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

This protocol is adapted from established literature procedures for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4][5] The causality behind this choice of reagents lies in the use of a carboxylic acid (pivalic acid) and thiosemicarbazide as the foundational blocks for the C-N-N-C-S backbone of the thiadiazole ring. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent to drive the cyclization.

Materials:

-

Pivalic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Dioxane

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

To a stirred solution of pivalic acid (1.1 equivalents) in dioxane, add thiosemicarbazide (1.0 equivalent).

-

Carefully add phosphorus oxychloride (1.25 equivalents) dropwise to the stirred solution. Note: This addition is exothermic and generates HCl gas; ensure the reaction is performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases (can be monitored by testing the exhaust gas with pH paper).

-

Cool the mixture to room temperature and decant the supernatant liquid.

-

Add hot water to the remaining residue to dissolve it.

-

Cool the aqueous solution in an ice bath and, with vigorous stirring, slowly add 50% aqueous NaOH to neutralize the mixture and precipitate the product.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 2-amino-5-tert-butyl-1,3,4-thiadiazole, is obtained as a solid with a reported melting point of 187-188 °C.[4]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of synthetic chemistry for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[6][7] This self-validating protocol is highly reliable for heterocyclic amines.

Materials:

-

2-Amino-5-tert-butyl-1,3,4-thiadiazole (from Protocol 1)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equivalent) in a mixture of 48% HBr and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the internal temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Note: Vigorous evolution of nitrogen gas will occur. Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.

-

Extract the reaction mixture with DCM or ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Reactivity and Synthetic Utility

The C2-Br bond in this compound is the key to its synthetic utility, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at this position.

Caption: Key cross-coupling reactions of the title compound.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust method for forming C-C bonds.[8][9] The following protocol is a general method applicable to bromo-heterocycles.[10][11]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

-

To a flask charged with this compound, add the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 2-aryl-5-tert-butyl-1,3,4-thiadiazole product.

Safety and Handling

While a specific MSDS for this compound is not available, data from related bromo-thiadiazole compounds suggest the following precautions:

-

Hazard Class: Likely to be classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound stands as a highly valuable and versatile building block for medicinal chemistry and materials science. Its synthesis is readily achievable from common starting materials via robust and well-documented chemical transformations. The true power of this intermediate lies in the strategic placement of the bromo substituent, which unlocks a vast chemical space for derivatization through modern cross-coupling methodologies. For scientists engaged in the development of novel small molecules, a thorough understanding of the synthesis and reactivity of this compound provides a reliable pathway to accelerate discovery programs.

References

-

Parveen, M., Malla, A. M., & Alam, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2819–2845. [Link]

-

Ahmad, S., et al. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][10][12][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

-

Siméon, F., et al. (2017). Halogenation reactions of 2-amino-1,3-thiazoles in the presence of CuBr/CuBr2. Tetrahedron Letters, 58(23), 2249-2252. [Link]

-

Kudelko, A., et al. (2022). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Molecules, 27(23), 8345. [Link]

-

Cieślak, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2853. [Link]

-

Mohammad, M., & Suhair, S. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 18(1), 123-130. [Link]

-

Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

- Song, J., & Fitchett, G. T. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S.

-

Baghdad Science Journal. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Cieślak, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][10][12][13]thiadiazole Series. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved January 18, 2026, from [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

- Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved January 18, 2026, from [Link]

-

El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 314–327. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2011). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. [Link]

-

Organic Chemistry Data. (n.d.). Suzuki Reaction. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

-

ACS Publications. (2002). Diazotization of heterocyclic primary amines. [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved January 18, 2026, from [Link]

-

Di Micco, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 683. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole. Retrieved January 18, 2026, from [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-TERT-BUTYL-1,3,4-THIADIAZOLE | 39222-73-6 [chemicalbook.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. prepchem.com [prepchem.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-tert-butyl-1,3,4-thiadiazole for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

Physicochemical Properties and Structural Elucidation

Predicting the physicochemical properties of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is crucial for its application in drug discovery. Based on the analysis of similar structures, such as 2-bromo-5-butyl-1,3,4-thiadiazole, we can infer the following characteristics:

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H9BrN2S | Inferred |

| Molecular Weight | ~237.12 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred from analogs[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred |

| XlogP (predicted) | ~3.1 | PubChemLite for 2-bromo-5-butyl-1,3,4-thiadiazole[3] |

Spectroscopic Characterization:

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are as follows:

-

¹H NMR: A singlet in the range of 1.4-1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group, and two distinct signals for the carbon atoms of the thiadiazole ring. The carbon bearing the bromine atom would be significantly deshielded.[4][5]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available pivalic acid and thiosemicarbazide. The initial step involves the formation of the key intermediate, 2-amino-5-tert-butyl-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (CAS: 39222-73-6)

This precursor is synthesized via the cyclization of pivalic acid and thiosemicarbazide.[6]

Reaction Scheme:

Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Experimental Protocol:

-

To a stirred solution of pivalic acid (1.1 equivalents) in dioxane, add thiosemicarbazide (1.0 equivalent).

-

Carefully add phosphorus oxychloride (1.25 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to 95-100°C and maintain this temperature until the evolution of hydrogen chloride gas ceases.

-

Cool the mixture and decant the liquid phase.

-

Dissolve the residue in hot water.

-

With ice-bath cooling, slowly add 50% aqueous sodium hydroxide to basify the solution.

-

Cool the mixture to 20°C and collect the precipitated product by vacuum filtration.

-

Wash the filter cake with water and dry to yield 2-amino-5-tert-butyl-1,3,4-thiadiazole as a solid.[6]

Step 2: Sandmeyer Bromination to Yield this compound

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[7]

Reaction Workflow:

Sandmeyer Bromination Workflow

Experimental Protocol:

-

Suspend 2-amino-5-tert-butyl-1,3,4-thiadiazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Synthetic Utility

The 1,3,4-thiadiazole ring is an electron-deficient system, which makes the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack.[8] The bromine atom at the 2-position of the target molecule is a good leaving group and can be readily displaced by various nucleophiles. This reactivity makes this compound a valuable intermediate for the synthesis of a diverse library of compounds.

Key Reactions:

-

Nucleophilic Aromatic Substitution: The bromo group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a range of 2-substituted-5-tert-butyl-1,3,4-thiadiazoles.

-

Cross-Coupling Reactions: The C-Br bond is amenable to participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups at the 2-position.

Potential Applications in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold is a component of several approved drugs and is a subject of intense research in medicinal chemistry.[1] Derivatives of 2-amino-1,3,4-thiadiazole have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][9] The introduction of a tert-butyl group can enhance the metabolic stability and cell permeability of drug candidates. The bromo-substituent on this compound provides a convenient point for diversification, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

While a specific safety data sheet for this compound is not available, information from its precursor and related compounds should be considered for safe handling.

-

2-Amino-5-bromo-[3][10][11]thiadiazole (CAS: 37566-39-5): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12]

-

2-Bromo-1,3,4-thiadiazole (CAS: 61929-24-6): This compound may cause respiratory irritation.[13]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its synthesis is achievable through a straightforward two-step sequence from readily available starting materials. The versatile reactivity of the bromo-substituent allows for the facile generation of diverse libraries of compounds for biological screening. As research into the therapeutic potential of 1,3,4-thiadiazole derivatives continues to expand, this compound is poised to play a significant role in the discovery of new medicines.

References

- PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole.

- BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Analogs: A Comparative Guide.

- PubChemLite. (n.d.). 2-bromo-5-butyl-1,3,4-thiadiazole.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-bromo-[3][10][11]thiadiazole. Retrieved from a supplier's safety data sheet.

- (n.d.). MSDS of 2-bromo-1,3,4-thiadiazole.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole 97%.

- (2009, February 10). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Çavuş, M. S., & Muğlu, H. (n.d.).

- Joshi, S. D., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole.

- Lab-Chemicals.Com. (n.d.). 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole, 95%.

- Al-Ostoot, F. H., et al. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

-

Guidechem. (n.d.). 2-AMINO-5-BROMO-[3][10][11]THIADIAZOLE 37566-39-5 wiki. Retrieved from a chemical information website.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-phenyl-1,3,4-thiadiazole 97%.

- (n.d.). tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate.

- Werber, G., Buccheri, F., & Gentile, M. (n.d.). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Sci-Hub.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole 95% HPLC.

- ChemicalBook. (n.d.). 2-AMINO-5-TERT-BUTYL-1,3,4-THIADIAZOLE | 39222-73-6.

- Sigma-Aldrich. (n.d.). 2-Bromo-1,3,4-thiadiazole 96%.

- PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106.

- Brzozowski, R., et al. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.

- Serban, G., et al. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.

- Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018, February 1). 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.

- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole.

- PrepChem.com. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole.

-

LookChem. (n.d.). 2-AMINO-5-BROMO-[3][10][11]THIADIAZOLE|37566-39-5. Retrieved from a chemical information website.

Sources

- 1. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 2. 2-ブロモ-5-フェニル-1,3,4-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 2-bromo-5-butyl-1,3,4-thiadiazole (C6H9BrN2S) [pubchemlite.lcsb.uni.lu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 9. 2-Bromo-5-(4-methyl-3-pyridinyl)-1,3,4-thiadiazole | C8H6BrN3S | CID 66273600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

Spectroscopic data of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the expected spectroscopic data for this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the specificity of this molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive profile.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered aromatic ring containing sulfur and two nitrogen atoms, substituted with a bromine atom and a tert-butyl group. This combination of a bulky alkyl group and a halogen on the thiadiazole core gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, dominated by the signal from the tert-butyl group.

-

Expected Chemical Shift: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Based on data from analogous compounds like 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, where the tert-butyl protons resonate around δ 1.29-1.33 ppm, a similar chemical shift is anticipated for the target molecule.[1] The electronegativity of the thiadiazole ring influences this chemical shift.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Expected Chemical Shifts: Four distinct carbon signals are predicted:

-

Thiadiazole Ring Carbons: Two signals are expected for the C2 (bonded to Br) and C5 (bonded to the t-butyl group) carbons of the thiadiazole ring. In various 1,3,4-thiadiazole derivatives, these carbons typically resonate in the range of δ 155-170 ppm.[1][2] The carbon attached to the bromine (C2) is expected to be at a relatively higher field compared to C5 due to the heavy atom effect of bromine.

-

Tert-butyl Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will give rise to two separate signals. The methyl carbons are expected around δ 30 ppm, and the quaternary carbon around δ 35 ppm, consistent with similar structures.[1]

-

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~30 | -C(C H₃)₃ |

| ~35 | -C (CH₃)₃ |

| ~160-165 | C5-tBu |

| ~155-160 | C2-Br |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data quality and reproducibility.[3]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the sample is fully dissolved.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak: The key feature will be the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: A primary fragmentation pathway would likely involve the loss of the stable tert-butyl cation, resulting in a significant fragment ion. Other fragmentations of the thiadiazole ring may also be observed.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ (C₆H₁₀BrN₂S)⁺ | 220.9803 | 222.9782 |

| [M-C₄H₉]⁺ (C₂HBrSN₂)⁺ | 163.9176 | 165.9156 |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.

-

Analysis: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is used to determine the accurate mass and resolve the isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorption Bands:

-

C-H Vibrations: Stretching and bending vibrations of the C-H bonds in the tert-butyl group will be observed in the regions of 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

-

C=N Stretching: The C=N stretching vibration of the thiadiazole ring is expected to appear around 1630 cm⁻¹.[4]

-

Ring Vibrations: Other vibrations associated with the thiadiazole ring (e.g., C-S stretching) will be present in the fingerprint region (below 1500 cm⁻¹).[5]

-

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (tert-butyl) |

| ~1630 | C=N stretching (thiadiazole ring) |

| ~1470-1365 | C-H bending (tert-butyl) |

| ~700-600 | C-S stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Expected Absorption: 1,3,4-Thiadiazole derivatives typically exhibit absorption bands corresponding to π→π* transitions.[3][6] The position of the maximum absorption (λmax) is influenced by the substituents on the thiadiazole ring. For this compound, an absorption maximum is expected in the UV region, likely between 250-300 nm. The bromine atom may cause a slight bathochromic (red) shift compared to an unsubstituted thiadiazole.[7]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm.

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from analogous structures and adhering to established spectroscopic principles, researchers and drug development professionals can effectively utilize this guide for the identification and structural verification of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

-

MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

-

MDPI. (2023). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Retrieved from [Link]

-

National Institutes of Health. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

PubMed Central. (2022). Benzo[1,2-d:4,5-d′]bis([3][4][6]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

-

MDPI. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

-

MDPI. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

-

Sci-Hub. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Retrieved from [Link]

-

DergiPark. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

PMC - NIH. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the ¹H (Proton) and ¹³C (Carbon-13) NMR spectra of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole. This compound serves as an excellent model for understanding the spectroscopic features of substituted five-membered heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science.[1] We will explore the theoretical prediction of its spectral features, detail a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their work.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, this compound, combines this important heterocyclic core with two distinct substituents: an electron-withdrawing bromine atom and a bulky, electron-donating tert-butyl group. This substitution pattern creates a molecule with unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive and highly sensitive method to verify the identity, purity, and detailed structure of such molecules. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, we can confirm the precise arrangement of atoms and the integrity of the synthesized compound.

Predicted Spectral Features: A Theoretical Analysis

Before acquiring experimental data, a theoretical analysis of the molecule's structure allows us to predict the key features of its NMR spectra. This predictive approach is crucial for efficient and accurate spectral assignment.

Molecular Structure and Symmetry

The structure of this compound dictates the number and type of signals we expect to observe. The molecule lacks any protons directly attached to the thiadiazole ring. The only protons present are those of the tert-butyl group. The molecule possesses a plane of symmetry that passes through the C2-C5 axis of the thiadiazole ring, rendering the three methyl groups of the tert-butyl substituent chemically equivalent.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

-

Number of Signals: Due to the equivalence of the three methyl groups, only one signal is expected in the ¹H NMR spectrum.

-

Chemical Shift (δ): The tert-butyl group is a shielded alkyl group. Its protons typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[4] The attachment to the electron-deficient thiadiazole ring may cause a slight downfield shift compared to a simple alkane. We predict a chemical shift of approximately 1.4 - 1.6 ppm .

-

Integration: This single peak will integrate to 9 protons , representing the nine equivalent protons of the tert-butyl group.

-

Multiplicity: As there are no adjacent protons to couple with, the signal will appear as a sharp singlet (s) .

Predicted ¹³C NMR Spectrum

-

Number of Signals: The molecule has four distinct carbon environments, which should give rise to four signals in the ¹³C NMR spectrum.

-

C2: The carbon atom of the thiadiazole ring bonded to the bromine atom.

-

C5: The carbon atom of the thiadiazole ring bonded to the tert-butyl group.

-

Quaternary Carbon (Cq): The central carbon of the tert-butyl group.

-

Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group.

-

-

Chemical Shift (δ):

-

Thiadiazole Carbons (C2, C5): Carbons in 1,3,4-thiadiazole rings are significantly deshielded and typically appear in the range of 150-170 ppm.[1][5] The C2 carbon, attached to the electronegative bromine, is expected to be the most downfield signal. The C5 carbon, attached to the tert-butyl group, will also be in this region but likely at a slightly higher field than C2.

-

Tert-butyl Carbons: The quaternary carbon of a tert-butyl group is typically found around 30-40 ppm, while the methyl carbons resonate further upfield, around 25-35 ppm.[4][6]

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps represent a robust methodology for the analysis of this compound.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-20 mg of the purified solid compound for ¹H NMR and 30-50 mg for ¹³C NMR.[7]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to interfere with the analyte signals.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for more polar compounds.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the tube until the sample is completely dissolved to ensure a homogeneous solution, which is critical for achieving sharp, well-resolved NMR signals.

Spectrometer Setup and Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | Rationale & Causality |

| Pulse Sequence | zg30 | zgpg30 (proton decoupled) | Standard single-pulse experiment for routine spectra. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE). |

| Spectral Width (SW) | ~16 ppm | ~240 ppm | Encompasses the full range of expected chemical shifts for organic molecules, preventing peak folding.[10] |

| Number of Scans (NS) | 8 - 16 | 512 - 2048 | ¹H is a highly sensitive nucleus requiring few scans. ¹³C has low natural abundance (~1.1%), necessitating a larger number of scans to achieve adequate signal-to-noise.[11] |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between pulses for semi-quantitative results. For fully quantitative ¹³C data, a longer delay (5-7 times the longest T₁) would be required.[12] |

| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | Determines the digital resolution of the spectrum. These values provide sufficient resolution for sharp singlets. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis ensures data consistency and comparability.[13] |

Data Processing and Interpretation Workflow

The raw data (Free Induction Decay, FID) acquired from the spectrometer must be mathematically processed to generate the final frequency-domain spectrum.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. acdlabs.com [acdlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epfl.ch [epfl.ch]

- 11. r-nmr.eu [r-nmr.eu]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Heterocycles

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacophoric properties and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific analogue, 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, represents a valuable synthetic intermediate. The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the tert-butyl group can enhance metabolic stability and lipophilicity. Accurate and unambiguous structural characterization is therefore a critical prerequisite for its use in drug discovery and development pipelines.

This guide provides a detailed technical overview of two fundamental analytical techniques for the structural elucidation of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed not merely as a list of procedures, but as a self-validating analytical framework, explaining the causality behind experimental choices and the logic of spectral interpretation.

Part 1: Unveiling Molecular Vibrations with Infrared Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, IR analysis is instrumental in confirming the presence of the core thiadiazole ring and the tert-butyl substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Shimadzu FT-IR-8400S or equivalent, equipped with a diamond ATR accessory.[1]

Procedure:

-

Background Scan: With the ATR crystal clean, perform a background scan to acquire the spectrum of the ambient environment (air, CO2, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The data is typically collected over a range of 4000-650 cm⁻¹.[3]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Interpretation of the IR Spectrum

The IR spectrum of this compound is best understood by dissecting the contributions of its constituent parts: the thiadiazole ring and the tert-butyl group.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comparative Insights |

| 2970-2950 | Strong | C-H asymmetric stretching (tert-butyl) | The strong intensity is characteristic of the multiple C-H bonds in the tert-butyl group. |

| 2870-2860 | Medium | C-H symmetric stretching (tert-butyl) | This peak accompanies the asymmetric stretch and confirms the presence of saturated C-H bonds. |

| ~1640 | Medium | C=N stretching (thiadiazole ring) | This is a key diagnostic peak for the 1,3,4-thiadiazole ring system. Studies on various 1,3,4-thiadiazole derivatives consistently report this band in the 1639-1649 cm⁻¹ range.[1] |

| 1465 & 1370 | Medium | C-H bending (tert-butyl) | The characteristic "umbrella" and symmetric bending modes of the tert-butyl group provide strong evidence for this substituent. |

| ~1260 | Medium | C-N stretching (thiadiazole ring) | This band is associated with the stretching of the carbon-nitrogen bonds within the heterocyclic ring.[2] |

| ~1180 | Medium | C-S stretching (thiadiazole ring) | The presence of a carbon-sulfur bond within the ring gives rise to a characteristic absorption in this region.[2] |

| Below 700 | Variable | C-Br stretching | The C-Br stretch is typically found in the lower frequency "fingerprint" region and can be difficult to assign definitively but is expected in this range. |

Part 2: Elucidating Molecular Structure and Fragmentation via Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is crucial for confirming the molecular weight and providing structural information through characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fragmentation pattern that is highly informative for structural elucidation.

Instrumentation:

-

A mass spectrometer with an EI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show several key features:

-

Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of bromine.

-

Tert-butyl Fragmentation: The tert-butyl group is known to fragment in a characteristic way, primarily through the loss of a methyl radical (CH₃•) to form a stable tert-butyl cation.[4][6]

Table 2: Predicted Mass Spectral Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss | Significance |

| 234 / 236 | [C₆H₉BrN₂S]⁺ (Molecular Ion, M⁺) | - | Confirms the molecular weight of the compound. The presence of the M and M+2 peaks in a ~1:1 ratio is a clear indication of a single bromine atom.[7] The intensity is expected to be low due to the instability of the parent ion.[4] |

| 219 / 221 | [C₅H₆BrN₂S]⁺ | CH₃• (15 Da) | Represents the loss of a methyl radical from the tert-butyl group. This is a very common and expected fragmentation for tert-butyl substituted compounds.[6] |

| 155 | [C₂N₂SBr]⁺ | C₄H₉• (57 Da) | Cleavage of the bond between the tert-butyl group and the thiadiazole ring. |

| 57 | [C(CH₃)₃]⁺ | C₂N₂SBr• (177/179 Da) | Formation of the highly stable tert-butyl cation. This is expected to be the base peak (the most intense peak in the spectrum).[4] |

Visualizing the Analytical Workflow and Fragmentation

The following diagrams illustrate the overall analytical process and the predicted fragmentation pathway of this compound.

Caption: Figure 1: Analytical Workflow

Caption: Figure 2: Predicted EI-MS Fragmentation Pathway

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. IR spectroscopy confirms the integrity of the core functional groups—the thiadiazole ring and the tert-butyl substituent—while mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, distinguished by the bromine isotopic signature and the formation of a stable tert-butyl cation. This comprehensive analytical approach ensures the identity and purity of this key synthetic intermediate, underpinning its reliable application in drug discovery and development.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

-

Genc, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(10), 4261-4275. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... [Image]. Retrieved from ResearchGate. [Link]

-

Bojarska, J., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(23), 5727. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR, 8(5), 634-643. [Link]

-

Brown, W. P. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 325-338. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

-

NIST. (n.d.). Atomic Spectra Database. [Link]

-

Mahendrasinh, M., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for Their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. [Link]

-

El-Sayed, W. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 143. [Link]

-

Choi, H., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... [Image]. Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). Diatomic Spectral Database. [Link]

-

Brown, W. P. (n.d.). Mass spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. NIST Chemistry WebBook. [Link]

-

Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 886. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on the Reactivity of the 1,3,4-Thiadiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, a structure that imparts a unique combination of chemical properties and biological activities.[1][2] This versatile scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and serving as a privileged structure in the design of novel therapeutic agents.[3][4] Its significance stems from its pseudo-aromatic and electron-deficient nature, which dictates its reactivity and allows for diverse functionalization.[5][6] This guide provides a comprehensive exploration of the reactivity of the 1,3,4-thiadiazole core, delving into its synthesis, electrophilic and nucleophilic reactivities, cycloaddition reactions, and the profound implications of its chemical behavior in the field of drug discovery. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and illustrate the principles that govern the strategic manipulation of this important heterocycle.

The 1,3,4-Thiadiazole Core: Structural and Electronic Landscape

The 1,3,4-thiadiazole ring is a planar, aromatic system characterized by a significant dipole moment (3.25 D), indicating a polar and symmetric molecular structure.[5][6] The presence of two pyridine-like nitrogen atoms and a sulfur atom results in an electron-deficient ring system.[5] This electron deficiency is a critical determinant of its reactivity.

Key Electronic Features:

-

Electron-Deficient Carbons: The carbon atoms at the C2 and C5 positions are electron-poor due to the inductive effects of the adjacent nitrogen and sulfur atoms. This renders them susceptible to nucleophilic attack but generally inert to electrophilic substitution.[5][6]

-

Nucleophilic Nitrogen Atoms: The nitrogen atoms at the N3 and N4 positions possess lone pairs of electrons, making them preferential sites for electrophilic attack, such as N-alkylation and N-acylation.[5]

-

Sulfur Atom: The sulfur atom is the site of highest positive charge, making it a potential target for soft nucleophiles.[5]

The ¹H NMR spectrum of the parent 1,3,4-thiadiazole shows the C2 and C5 protons at a significantly downfield shift (δ 9.12 ppm), a direct consequence of the deshielding effect of the electron-deficient ring.[5] In the ¹³C NMR spectrum, these carbons resonate at approximately 153.1 ppm.[5] The introduction of electron-donating groups can shift these resonances upfield and can facilitate certain electrophilic substitution reactions.[5][6]

Synthesis of the 1,3,4-Thiadiazole Ring: Building the Core

The construction of the 1,3,4-thiadiazole ring is a well-established area of synthetic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most common strategies involve the cyclization of open-chain precursors containing the requisite N-N-C-S linkage.[3][7]

From Thiosemicarbazides and Carboxylic Acids (Hantzsch-type Synthesis)

A prevalent and versatile method involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[2][3] This approach is analogous to the Hantzsch thiazole synthesis.[8][9]

Mechanism: The reaction typically proceeds via nucleophilic attack of the thioamide sulfur or the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by dehydration to form the aromatic ring.[3]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategy of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole

This guide provides a comprehensive technical overview of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and extrapolates from closely related, well-characterized analogs. We will delve into its inferred molecular structure, a robust two-step synthetic pathway, and its prospective applications as a versatile chemical building block.

The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Medicinal Chemistry